molecular formula C8H6FN3S B1364832 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 52747-56-5

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1364832
CAS RN: 52747-56-5
M. Wt: 195.22 g/mol
InChI Key: JKTQSJLNEDZVAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5)”, has been reported . The compound was synthesized by refluxing “N-(2-fluorophenyl)-2-[2-(3-methoxyphenyl)acetyl]hydrazine carboxamide (4)” in 2 N aqueous sodium hydroxide solutions .

Scientific Research Applications

Chemical Properties and Synthesis

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest due to their unique physical and chemical properties. The introduction of a fluorophenyl radical into the 1,2,4-triazole structure results in compounds with novel properties, stimulating further research into 1,2,4-triazole-3-thiol fluorophenyl derivatives (Bihdan & Parchenko, 2017). New derivatives of this compound have been synthesized and analyzed using modern physical-chemical methods, confirming their unique structural properties (Bihdan & Parchenko, 2018).

Intermolecular Interactions

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives, has revealed a variety of interaction types such as C–H⋯π, C–H⋯X (X = –F, –Cl), and lp⋯π interactions. These interactions have been characterized using various analytical techniques, contributing to a better understanding of the molecular structure and stability of these compounds (Shukla et al., 2014).

Biological Activity

Some studies have focused on the biological activity of 1,2,4-triazole derivatives. For instance, the antimicrobial and antifungal activity of new fluorophenyl-containing 1,2,4-triazoles has been investigated, showing that these compounds exhibit a moderate antimicrobialand a fairly high antifungal effect. The sensitivity of new fluorophenyl-containing derivatives of 1,2,4-triazole was studied, and it was found that most compounds exhibit significant antimicrobial activity against various bacteria and fungi (Бігдан, 2021).

Antitumor Activity

Research has also been conducted on the antitumor activity of 1,2,4-triazole derivatives. A study on a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines showed that some compounds exhibited in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. The compound 4d in particular showed promising antiproliferative activity (Bhat et al., 2009).

properties

IUPAC Name

4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTQSJLNEDZVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NNC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397554
Record name 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

52747-56-5
Record name 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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